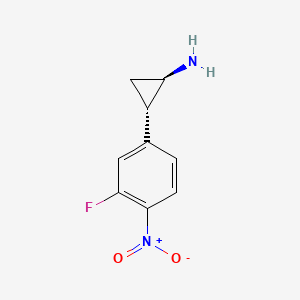
(1R,2S)-2-(3-Fluoro-4-nitrophenyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(3-Fluoro-4-nitrophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a fluorine and nitro group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-Fluoro-4-nitrophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (3-Fluoro-4-nitrophenyl)diazomethane with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper complexes to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(3-Fluoro-4-nitrophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(3-Fluoro-4-nitrophenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(3-Fluoro-4-nitrophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity, affecting the overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-2-(3-Chloro-4-nitrophenyl)cyclopropan-1-amine
- (1R,2S)-2-(3-Bromo-4-nitrophenyl)cyclopropan-1-amine
- (1R,2S)-2-(3-Methyl-4-nitrophenyl)cyclopropan-1-amine
Uniqueness
(1R,2S)-2-(3-Fluoro-4-nitrophenyl)cyclopropan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding interactions, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C9H9FN2O2 |
|---|---|
Peso molecular |
196.18 g/mol |
Nombre IUPAC |
(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9FN2O2/c10-7-3-5(6-4-8(6)11)1-2-9(7)12(13)14/h1-3,6,8H,4,11H2/t6-,8+/m0/s1 |
Clave InChI |
POAKROSESPLYOP-POYBYMJQSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)[N+](=O)[O-])F |
SMILES canónico |
C1C(C1N)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

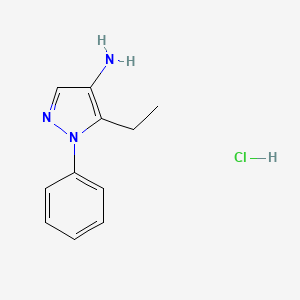
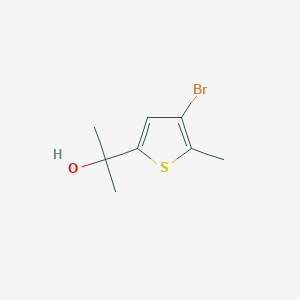
![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)
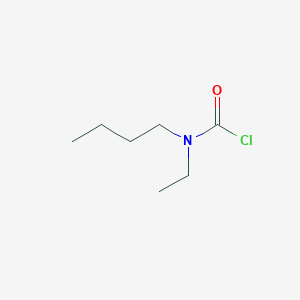
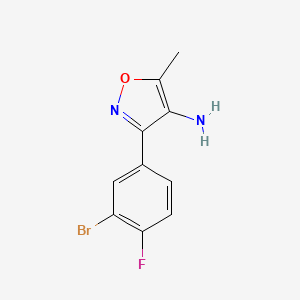
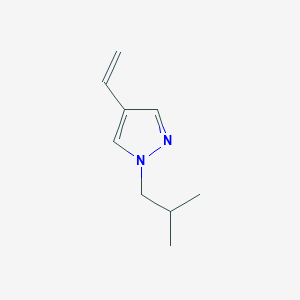
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)
